molecular formula C6H13Cl2F3N2 B15304991 (R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride

(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B15304991
M. Wt: 241.08 g/mol
InChI Key: QRYMVOXOYVAWEK-ZJIMSODOSA-N
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Description

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are critical for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its trifluoroethyl group enhances the properties of polymers and other materials, making them more durable and resistant to degradation.

Mechanism of Action

The mechanism of action of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can result in various biological effects, such as the inhibition of enzymes or the activation of receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoroethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds.

Properties

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.08 g/mol

IUPAC Name

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m1../s1

InChI Key

QRYMVOXOYVAWEK-ZJIMSODOSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(CC1N)CC(F)(F)F.Cl.Cl

Origin of Product

United States

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